molecular formula C9H11N3O4 B155886 HC Yellow no. 15 CAS No. 138377-66-9

HC Yellow no. 15

Cat. No. B155886
M. Wt: 225.2 g/mol
InChI Key: HWIFOTHJSSDGGC-UHFFFAOYSA-N
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Description

HC Yellow no. 15 is not explicitly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide a general understanding of the type of analysis that might be applied to HC Yellow no. 15. The first paper discusses the synthesis of hydrophobic carbon dots (HCDs) that emit yellow light, which could be related to the color properties of HC Yellow no. 15 . The second paper describes the reversible extrusion and uptake of HCl molecules by yellow crystalline salts, which may share some chemical behavior with HC Yellow no. 15 .

Synthesis Analysis

The synthesis of yellow-emitting HCDs is reported in the first paper, where a solid-phase route is used. This method involves l-cysteine hydrochloride anhydrous and citric acid as carbon sources and dicyclohexylcarbodiimide as a dehydrating agent. The reaction occurs at 180 °C for 40 minutes, resulting in a quantum yield of 30%. This environmentally friendly process avoids the use of organic reagents and could potentially be adapted for the synthesis of HC Yellow no. 15 .

Molecular Structure Analysis

While the molecular structure of HC Yellow no. 15 is not directly analyzed in the papers, the second paper provides insights into the structural changes of yellow crystalline salts upon exposure to air and HCl vapor. These salts undergo coordination bond cleavage and formation, changing from distorted tetrahedral to square planar geometry. Such analysis could be relevant to understanding the molecular structure of HC Yellow no. 15 and its behavior under similar conditions .

Chemical Reactions Analysis

The reversible chemical reactions of yellow crystalline salts are detailed in the second paper. These salts can lose HCl to form blue crystalline coordination compounds, a process that is reversible by exposing the blue compound to HCl vapor. This demonstrates the dynamic nature of the chemical bonds within the structure, which could be an important consideration in the chemical reactions analysis of HC Yellow no. 15 .

Physical and Chemical Properties Analysis

The first paper provides a comparison of the physical (polarity, density), optical, and chemical properties of different types of HCDs. The HCDs are separated into two types based on density, and their properties are characterized through various methods. This analysis could be extrapolated to understand the physical and chemical properties of HC Yellow no. 15, particularly if it shares similarities with the HCDs described .

Scientific Research Applications

Use in Hair Dye Formulations

HC Yellow No. 15 is primarily known for its use as a colorant in hair dye products. Studies have shown that HC Yellow No. 15, when used in hair dye formulations, is generally safe. It exhibits little percutaneous absorption and does not produce significant irritation, sensitization, or photosensitization in animal tests. However, some concerns have been raised regarding its potential for fetal toxicity and mutagenicity, although no evidence of carcinogenesis was found in oral or dermal studies on this compound (Andersen, 1998).

Environmental Management

In the context of environmental management, HC Yellow No. 15 has been studied for its role in water treatment processes. A study using a novel pilot-scale hydrodynamic cavitation reactor investigated the decolorization of industrial-grade dye solutions, including HC Yellow No. 15. The study showed that hydrodynamic cavitation, combined with hydrogen peroxide, can effectively remove the color of HC Yellow No. 15 from industrial wastewater (Zampeta et al., 2021).

Adsorption Studies

Research has also been conducted on the adsorption properties of HC Yellow No. 15. A study explored the use of wheat husk as a natural adsorbent for the removal of HC Yellow No. 15 from aqueous solutions. The study concluded that wheat husk, especially when activated with certain solutions, showed a high adsorption capacity for HC Yellow No. 15, making it a potentially effective material for dye removal in water treatment processes (Mirjalili et al., 2011).

Application in Solar Cells

In the field of renewable energy, specifically in the development of solar cells, HC Yellow No. 15 has been studied for its potential application. A study on perovskite solar cells highlighted the use of materials that can stabilize certain phases of perovskite, indirectly indicating the potential utility of HC Yellow compounds in enhancing the stability and efficiency of solar cells (Yuan et al., 2019).

Toxicology and Carcinogenesis Studies

Extensive toxicology and carcinogenesis studies have been conducted on HC Yellow No. 15. These studies provide insights into the safety profile of the compound, particularly in the context of its use in hair dyes. They explore the effects of long-term exposure and evaluate the potential carcinogenicity of HC Yellow No. 15 (National Toxicology Program, 1992).

Future Directions

The safety profile of hair dyes, including HC Yellow No. 15, is an area of ongoing research. There is a need for further investigation into the formation of nitrosamine derivatives and their potential health risks . The use of modern and emerging techniques in chemical and systems toxicology studies could shed light on this public health concern .

properties

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-9(14)6-1-2-7(11-3-4-13)8(5-6)12(15)16/h1-2,5,11,13H,3-4H2,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIFOTHJSSDGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160645
Record name HC Yellow no. 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HC Yellow no. 15

CAS RN

138377-66-9
Record name HC Yellow no. 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138377669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow no. 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC YELLOW NO. 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV51479KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Add 6.0 g (0.03 moles) 4-chloro-3-nitrobenzamide to 60 ml 2-aminoethanol and stir at ambient temperature. When TLC (silica support; 9:1 CHCL3 :MeOH eluent) shows no starting material, ca. 3 hrs., pour onto ice. Filter, wash (3×15 ml) with cold H2O, and recrystallize from MeOH/IPA. Yield is 4.5 g (66%) of orange crystals.
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6 g
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Synthesis routes and methods II

Procedure details

Add 6.0 g (0.03 moles) 4-chloro-3-nitrobenzamide to 60 ml 2-aminoethanol and stir at ambient temperature. When TLC (silica support; 9:1 CHCl3 :MeOH eluent) shows no starting material, ca. 3 hrs., pour onto ice. Filter, wash (3×15 ml) with cold H2O, and recrystallize from MeOH/IPA. Yield is 4.5 g (66%) of orange crystals.
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6 g
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reactant
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Lewis, J Mama, J Hawkes - Materials, 2013 - mdpi.com
This review discusses a new aspect to the safety profile of oxidative hair dyes using data already in the public domain. These dyes contain secondary amines that are capable of forming …
Number of citations: 42 www.mdpi.com
JF CORBETT - Colorants for non-textile applications, 2000 - books.google.com
Throughout recorded history, men and women have had the urge to change the natural color of their hair or to restore the color when, with age, it became grey. Before the advent of …
Number of citations: 12 books.google.com
Б РОЗЕ, Д ВУД - 2018 - elibrary.ru
Настоящее изобретение касается композиции и ее применения для окрашивания/выпрямления волос, а также набора и его применения для получения композиции, где …
Number of citations: 0 elibrary.ru

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